N-Tosyl-5,6,7,7a-tetrahydro-1H-cyclopenta[d]pyridazine-2(4aH)-carboxamide
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Overview
Description
N-Tosyl-5,6,7,7a-tetrahydro-1H-cyclopenta[d]pyridazine-2(4aH)-carboxamide is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine and its derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound features a tosyl group, which is a common protecting group in organic synthesis, and a cyclopenta[d]pyridazine core, which is a bicyclic structure containing nitrogen atoms.
Preparation Methods
The synthesis of N-Tosyl-5,6,7,7a-tetrahydro-1H-cyclopenta[d]pyridazine-2(4aH)-carboxamide typically involves multiple steps. One common method starts with the preparation of the cyclopenta[d]pyridazine core through the cyclization of appropriate precursors. The tosyl group is then introduced via a reaction with tosyl chloride in the presence of a base such as pyridine . The final step involves the formation of the carboxamide group through the reaction of the intermediate with an amine or ammonia under suitable conditions .
Chemical Reactions Analysis
N-Tosyl-5,6,7,7a-tetrahydro-1H-cyclopenta[d]pyridazine-2(4aH)-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The tosyl group can be substituted with other groups through nucleophilic substitution reactions.
Scientific Research Applications
N-Tosyl-5,6,7,7a-tetrahydro-1H-cyclopenta[d]pyridazine-2(4aH)-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Tosyl-5,6,7,7a-tetrahydro-1H-cyclopenta[d]pyridazine-2(4aH)-carboxamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
N-Tosyl-5,6,7,7a-tetrahydro-1H-cyclopenta[d]pyridazine-2(4aH)-carboxamide can be compared with other pyridazine derivatives, such as:
Pyridazinone: Known for its anti-inflammatory and analgesic properties.
Pyridazine: Exhibits a wide range of pharmacological activities, including antimicrobial and anticancer effects.
Tosyl-protected compounds: Commonly used in organic synthesis for the protection of functional groups.
The uniqueness of this compound lies in its specific structure, which combines the properties of both the tosyl group and the cyclopenta[d]pyridazine core, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C15H19N3O3S |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)sulfonyl-4,4a,5,6,7,7a-hexahydrocyclopenta[d]pyridazine-3-carboxamide |
InChI |
InChI=1S/C15H19N3O3S/c1-11-5-7-14(8-6-11)22(20,21)17-15(19)18-10-13-4-2-3-12(13)9-16-18/h5-9,12-13H,2-4,10H2,1H3,(H,17,19) |
InChI Key |
OUKPGLFHNDBSIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N2CC3CCCC3C=N2 |
Origin of Product |
United States |
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